molecular formula C18H26N2 B14585598 1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl- CAS No. 61307-75-3

1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl-

Katalognummer: B14585598
CAS-Nummer: 61307-75-3
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: NLLJHFHDMSXVTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- is a complex organic compound with the molecular formula C18H26N2. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The unique structure of this compound, featuring a cyclohexane ring bridging two pyrrole units, makes it an interesting subject for various scientific studies and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the acid-catalyzed condensation reaction of pyrrole or substituted pyrrole with an aldehyde . This reaction is often carried out under mild conditions using catalysts such as iron (III) chloride or copper complexes .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of ionic liquids as solvents can enhance the regioselectivity and yield of the reaction . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been explored for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- stands out due to its unique structure, featuring a cyclohexane ring that bridges two pyrrole units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Eigenschaften

CAS-Nummer

61307-75-3

Molekularformel

C18H26N2

Molekulargewicht

270.4 g/mol

IUPAC-Name

1-ethyl-2-[4-(1-ethylpyrrol-2-yl)cyclohexyl]pyrrole

InChI

InChI=1S/C18H26N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h5-8,13-16H,3-4,9-12H2,1-2H3

InChI-Schlüssel

NLLJHFHDMSXVTP-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.